molecular formula C17H15Cl4NO5 B12462895 3,3-dimethyl-2-oxobutyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

3,3-dimethyl-2-oxobutyl 3-(4,5,6,7-tetrachloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B12462895
M. Wt: 455.1 g/mol
InChI Key: OKJIYEGHTAMQQL-UHFFFAOYSA-N
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Description

3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a 3,3-dimethyl-2-oxobutyl group and a 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE typically involves multi-step organic reactions. One common method includes the esterification of 3,3-dimethyl-2-oxobutanoic acid with 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is heated to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols, amines

    Substitution: Amides, thioesters

Mechanism of Action

The mechanism of action of 3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-DIMETHYL-2-OXOBUTYL 3-(4,5,6,7-TETRACHLORO-1,3-DIOXOISOINDOL-2-YL)PROPANOATE is unique due to the presence of the tetrachloroisoindolyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific reactivity and applications .

Properties

Molecular Formula

C17H15Cl4NO5

Molecular Weight

455.1 g/mol

IUPAC Name

(3,3-dimethyl-2-oxobutyl) 3-(4,5,6,7-tetrachloro-1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C17H15Cl4NO5/c1-17(2,3)7(23)6-27-8(24)4-5-22-15(25)9-10(16(22)26)12(19)14(21)13(20)11(9)18/h4-6H2,1-3H3

InChI Key

OKJIYEGHTAMQQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)COC(=O)CCN1C(=O)C2=C(C1=O)C(=C(C(=C2Cl)Cl)Cl)Cl

Origin of Product

United States

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